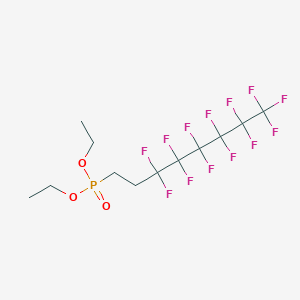

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester

Description

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester is a fluorinated organophosphorus compound characterized by a fully fluorinated carbon chain (C8F13) attached to a phosphonic acid diethyl ester group. Its molecular formula is C₁₂H₁₃F₁₃O₃P, with a molecular weight of 524.19 g/mol (calculated from and structural analysis). The compound’s structure combines the hydrophobic and chemically inert properties of perfluorinated chains with the reactive phosphonate ester moiety, making it valuable in applications such as surface modification, self-assembled monolayers (SAMs), and corrosion inhibition . The CAS registry number for the parent acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid, is 252237-40-4 .

Propriétés

IUPAC Name |

8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQKUXRTMVAZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454097 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350608-55-8 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Michaelis–Arbuzov Reaction

-

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooctane (fluorinated alkyl iodide)

- Triethyl phosphite (P(OEt)3) in excess

Procedure :

The alkyl iodide and triethyl phosphite are combined in a round-bottom flask fitted with a reflux condenser. The mixture is subjected to microwave irradiation at 300 W for approximately 2 hours, reaching a maximum temperature of about 155 °C. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting iodide is no longer detected.Post-reaction processing :

Volatiles are removed under vacuum (150 °C, 0.01 torr) to yield a crude product as a thick yellow oil. This crude material is purified by column chromatography on silica gel using ethyl acetate as the eluent.Yield and Purity :

The isolated diethyl phosphonate ester is obtained as a pale yellow oil with approximately 64% yield. Purity is around 95% as determined by ^1H NMR, with minor contamination by diethyl phosphite side products.-

- ^1H NMR (CDCl3): signals corresponding to ethoxy groups and methylene protons adjacent to phosphorus.

- ^31P NMR: chemical shift around 28.96 ppm.

- Mass spectrometry confirms molecular ion peak at m/z 485 ([M+H]^+).

Step 2: Conversion to Phosphonic Acid (Optional for Further Derivatives)

- Reagents : Bromotrimethylsilane (TMSBr) and methanol (MeOH)

Procedure :

The diethyl ester is dissolved in dichloromethane under nitrogen atmosphere. Bromotrimethylsilane is added dropwise, and the mixture is stirred for 6 hours. After removal of volatiles, the residue is dissolved in methanol and stirred overnight. The resulting phosphonic acid precipitates upon addition of acetonitrile and is isolated by filtration.Yield : Approximately 82%

- Characterization :

- ^1H NMR (DMSO-d6) shows disappearance of ethoxy signals.

- ^31P NMR shifts to around 22.87 ppm.

- Mass spectrometry confirms molecular ion at m/z 429 ([M+H]^+).

Reaction Conditions Summary Table

| Step | Reactants | Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooctane + P(OEt)3 | Microwave irradiation, reflux condenser | 2 hours | ~155 °C | 64 | Monitored by TLC, purified by column chromatography |

| 2 | Diethyl phosphonate ester + TMSBr + MeOH | Stirring under N2, solvent removal | 6 hours + overnight | Room temp | 82 | Precipitation in MeCN, isolation by filtration |

Literature and Research Findings

- The synthesis method outlined above is supported by the work of Lukáč et al. (2014), who demonstrated the microwave-assisted Michaelis–Arbuzov reaction as an efficient route to fluorinated phosphonate esters.

- The use of bromotrimethylsilane for dealkylation of phosphonate esters to phosphonic acids is a well-established method, providing high yields and purity.

- Surface modification studies using this compound and its acid derivative have shown robust monolayer formation on oxide surfaces such as BaTiO3, with significant effects on surface dipoles and electronic properties.

Analytical Data Supporting Preparation

| Analytical Technique | Observations/Results |

|---|---|

| ^1H NMR (CDCl3) | Ethoxy protons at ~4.1 ppm, methylene protons adjacent to phosphorus |

| ^31P NMR | Ester: ~28.96 ppm; Acid: ~22.87 ppm |

| Mass Spectrometry (FAB) | Ester: m/z 485 ([M+H]^+); Acid: m/z 429 ([M+H]^+) |

| TLC Monitoring | Disappearance of alkyl iodide starting material |

| Column Chromatography | Purification by silica gel with ethyl acetate elution |

Analyse Des Réactions Chimiques

Types of Reactions

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorinated alkyl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

Oxidation: Produces the corresponding phosphonic acid.

Reduction: Yields the alcohol derivative.

Substitution: Results in various substituted fluorinated compounds.

Applications De Recherche Scientifique

Surface Modification

One significant application of this compound is in the surface modification of materials. It has been used to enhance the properties of polymers and metals by creating hydrophobic surfaces that resist biofouling and corrosion. For instance:

- Polymer Coatings : When applied as a coating on polyethylene or polypropylene surfaces, it improves water repellency and chemical resistance.

- Metal Surfaces : The compound has been utilized to modify titanium surfaces in dental implants to enhance biocompatibility and promote cell adhesion .

Nanocomposites

The integration of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester into nanocomposites has shown promising results in improving mechanical properties and thermal stability. These nanocomposites often incorporate inorganic quantum dots which are embedded within a polymer matrix to create multifunctional materials suitable for electronics and photonics .

Drug Delivery Systems

The compound's phosphonic acid moiety can facilitate the development of drug delivery systems by enhancing the solubility and stability of pharmaceutical compounds. Its ability to form stable complexes with metal ions also makes it a candidate for targeted drug delivery applications where metal-based drugs are involved.

Bioconjugation Techniques

In biochemistry, this compound can be used for bioconjugation processes. Its functional groups allow for the attachment of biomolecules to surfaces or other compounds which can be beneficial in creating biosensors or diagnostic tools .

Remediation Technologies

Due to its affinity for metal ions and organic contaminants in water systems, this phosphonic acid derivative has been explored for use in environmental remediation technologies. It can help in the removal of heavy metals from wastewater and soil due to its chelating properties.

Studies on Phosphonate Degradation

Research has indicated that compounds like this compound can be involved in studies assessing the degradation pathways of phosphonates in natural environments. Understanding these pathways is crucial for evaluating the environmental impact of phosphonate-based chemicals .

Case Study 1: Titanium Implant Surface Modification

A study demonstrated that modifying titanium dental implants with phosphonated gelatin significantly enhanced osteoblast cell attachment and proliferation compared to unmodified surfaces. The phosphonate groups facilitated stronger interactions between the implant surface and biological tissues .

Case Study 2: Nanocomposite Development

Research showed that incorporating this compound into polyethylene nanocomposites resulted in materials with improved mechanical strength and thermal stability suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes and metal oxide surfaces. The fluorinated alkyl chain enhances its binding affinity and stability, making it effective in various applications. For example, its role as an enzyme inhibitor involves the formation of a covalent bond with the active site of the enzyme, leading to irreversible inhibition.

Comparaison Avec Des Composés Similaires

Thermal Stability

Solubility

Reactivity

- The electron-withdrawing perfluorinated chain decreases the acidity of the phosphonate group compared to nitro- () or acetyl-substituted () analogs.

- Aldehyde-containing derivatives () enable covalent immobilization on amine-functionalized surfaces.

Table 1: Comparative Molecular Properties

Table 2: Application-Specific Performance

*Reaction yield for chlorobenzyl derivative in palladium-catalyzed cross-coupling .

Activité Biologique

(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester is a fluorinated phosphonic acid derivative that has garnered interest in various fields due to its unique chemical properties. This article explores its biological activity through a review of available research findings and case studies.

- Chemical Formula : C15H24F13O4P

- Molecular Weight : 500.25 g/mol

- Structure : The compound features a phosphonic acid group esterified with diethyl groups and a tridecafluorooctyl chain that imparts unique hydrophobic and lipophilic characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. This interaction can influence cellular processes such as:

- Cell Membrane Permeability : The fluorinated alkyl chain enhances the compound's ability to penetrate lipid membranes.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain phosphatases and kinases involved in signaling pathways.

Toxicity and Safety Profile

Research indicates that phosphonates can exhibit varying degrees of toxicity depending on their structure. For instance:

- Acute Toxicity : Studies on related phosphonic acids have shown low acute toxicity in animal models at certain doses.

- Long-term Effects : Chronic exposure studies indicate no significant reproductive or developmental toxicity associated with similar compounds at specified NOAELs (No Observed Adverse Effect Levels) .

Case Studies

- In Vitro Studies : A study investigated the effects of various phosphonates on cell cultures. Results indicated that compounds with long-chain fluorinated groups could disrupt normal cellular functions by altering membrane integrity and signaling pathways .

- Animal Models : In vivo studies have demonstrated that the compound can enhance the elimination of heavy metals from contaminated animals. This suggests potential applications in detoxification therapies .

Comparative Analysis

Q & A

Q. What are the standard synthetic routes for preparing (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonic acid diethyl ester?

The compound is typically synthesized via esterification of the corresponding phosphonic acid with ethanol under acidic or catalytic conditions. The Michaelis-Arbuzov reaction, involving halogenated precursors and trialkyl phosphites, is a common method for generating fluorinated phosphonate esters. For fluorinated chains, strict anhydrous conditions are required to avoid hydrolysis of the PFAS (per- and polyfluoroalkyl substances) moiety. Characterization of intermediates via P NMR and FT-IR ensures reaction progress monitoring, with final purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- F NMR : To confirm the integrity of the tridecafluorooctyl chain and detect impurities.

- P NMR : To verify the phosphonate ester structure and quantify purity.

- FT-IR : Peaks at 1,200–1,150 cm (P=O stretching) and 1,100–1,000 cm (C-F stretching) are diagnostic .

- High-resolution mass spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching .

Q. How can researchers assess the compound’s hydrolytic stability under varying pH conditions?

Conduct accelerated hydrolysis studies in buffered solutions (pH 1–13) at elevated temperatures (e.g., 40–80°C). Monitor degradation via LC-MS or P NMR to identify hydrolysis products (e.g., free phosphonic acid). Compare half-lives across pH ranges to model environmental persistence. Use PFAS-specific analytical columns to avoid interference from fluorinated byproducts .

Advanced Research Questions

Q. What computational methods predict the compound’s physicochemical properties (e.g., log PPP, solubility)?

Density Functional Theory (DFT) calculations can estimate partition coefficients (log ) and solubility parameters by modeling interactions between the fluorinated chain and solvents. Software like COSMO-RS or Gaussian09 optimizes molecular geometry and computes electrostatic potentials. Compare predicted vs. experimental values (e.g., HPLC-derived log ) to refine models. Note that the high electronegativity of fluorine may require specialized basis sets .

Q. How does the perfluorinated chain influence surface activity in thin-film applications?

Perform surface tension measurements (e.g., pendant drop method) to evaluate hydrophobicity and critical micelle concentration (CMC). Compare with non-fluorinated analogs to isolate PFAS effects. X-ray photoelectron spectroscopy (XPS) can quantify surface fluorine content, while atomic force microscopy (AFM) visualizes film morphology. The compound’s low surface energy makes it suitable for anti-fouling coatings, but environmental regulations may restrict use .

Q. What contradictions exist in reported stability data, and how can they be resolved?

Discrepancies in thermal degradation temperatures (e.g., TGA studies vs. DSC) may arise from oxygen exposure or impurities. Address this by:

Q. Which advanced degradation strategies mitigate environmental persistence of PFAS-containing phosphonates?

Investigate UV/sulfate radical-based Advanced Oxidation Processes (AOPs) to break C-F bonds. Use LC-QTOF-MS to identify short-chain fluorinated degradation products. Compare efficacy with sonolysis or plasma treatment. Note that complete defluorination is challenging; tandem mass spectrometry can track intermediates like perfluorocarboxylic acids .

Methodological Notes

- Synthetic Protocols : Always use fluoropolymer-lined equipment to prevent leaching of PFAS into reactions .

- Environmental Compliance : Follow ITRC guidelines for PFAS disposal and analytical method validation (e.g., EPA Method 537.1) .

- Data Reproducibility : Archive raw spectral data and computational input files in FAIR-aligned repositories for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.